5-Amino-1-propyl-1H-imidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-propyl-1H-imidazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H10N4. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. Imidazoles are five-membered ring structures containing two nitrogen atoms, and they are found in many natural and synthetic compounds with diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-propyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-propyl-1H-imidazole-4-carbonitrile with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and selectivity. Additionally, purification steps like crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-propyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, amines, and other functionalized derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-Amino-1-propyl-1H-imidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-propyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-imidazole-4-carbonitrile: Similar in structure but lacks the propyl group.
4-Amino-1H-imidazole-5-carbonitrile: Another isomer with different positioning of the amino and nitrile groups.
5-Amino-4-cyanoimidazole: Similar core structure with variations in functional groups.
Uniqueness
5-Amino-1-propyl-1H-imidazole-4-carbonitrile is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and potentially novel applications in research and industry.
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-amino-1-propylimidazole-4-carbonitrile |
InChI |
InChI=1S/C7H10N4/c1-2-3-11-5-10-6(4-8)7(11)9/h5H,2-3,9H2,1H3 |
InChI Key |
VHIKQQPQPJJVDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC(=C1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.